2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid
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Overview
Description
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyloxybenzaldehyde: The 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form 4-benzyloxybenzaldehyde.
Aldol Condensation: The 4-benzyloxybenzaldehyde undergoes an aldol condensation with an appropriate aldehyde or ketone to form the corresponding α,β-unsaturated carbonyl compound.
Reduction: The α,β-unsaturated carbonyl compound is then reduced to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(4-(Benzyloxy)phenyl)-3-oxopropanoic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy group can participate in π-π stacking interactions, while the hydroxypropanoic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Similar structure but lacks the hydroxypropanoic acid moiety.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in different chemical reactions.
Uniqueness
2-(4-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is unique due to the presence of both the benzyloxy group and the hydroxypropanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C16H16O4 |
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Molecular Weight |
272.29 g/mol |
IUPAC Name |
3-hydroxy-2-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16O4/c17-10-15(16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H,18,19) |
InChI Key |
DGCWQGGVTOGTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CO)C(=O)O |
Origin of Product |
United States |
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